molecular formula C17H16Cl2N2O3 B5738183 2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide

2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide

Cat. No. B5738183
M. Wt: 367.2 g/mol
InChI Key: DAIJKQBWNWTGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N'-{[(2-methoxyphenyl)acetyl]oxy}ethanimidamide, commonly known as DIMEB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of imidamide compounds and has a molecular weight of 408.3 g/mol.

Mechanism of Action

DIMEB is believed to exert its biological effects through the inhibition of various enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, as well as the enzymes cyclooxygenase-2 and lipoxygenase. DIMEB has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DIMEB has been shown to have a number of biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. DIMEB has also been shown to decrease the levels of reactive oxygen species, which are involved in oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

DIMEB has several advantages for use in laboratory experiments. It is a synthetic compound, which means that it can be easily produced in large quantities and has a high degree of purity. DIMEB has also been shown to have low toxicity in animal studies. However, one limitation of DIMEB is that it has poor solubility in water, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for research on DIMEB. One area of interest is in the development of new anti-cancer therapies based on DIMEB's ability to inhibit breast cancer cell growth. Another potential direction is in the development of new treatments for Alzheimer's disease based on DIMEB's ability to inhibit acetylcholinesterase. Additionally, further research is needed to fully understand DIMEB's mechanism of action and its potential applications in other areas of scientific research.

Synthesis Methods

DIMEB can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenylhydrazine with 2-methoxybenzoyl chloride, followed by the reaction of the resulting product with ethyl chloroacetate. The final product is obtained by the hydrolysis of the ethyl ester using sodium hydroxide.

Scientific Research Applications

DIMEB has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. It has been shown to have anti-cancer properties, specifically in the inhibition of breast cancer cell growth. DIMEB has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

IUPAC Name

[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-(2-methoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2N2O3/c1-23-15-5-3-2-4-12(15)9-17(22)24-21-16(20)8-11-6-7-13(18)10-14(11)19/h2-7,10H,8-9H2,1H3,(H2,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIJKQBWNWTGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CC(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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